7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride
CAS No.: 1160261-50-6
Cat. No.: VC2822494
Molecular Formula: C19H16ClNO
Molecular Weight: 309.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1160261-50-6 |
|---|---|
| Molecular Formula | C19H16ClNO |
| Molecular Weight | 309.8 g/mol |
| IUPAC Name | 7,8-dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride |
| Standard InChI | InChI=1S/C19H16ClNO/c1-11-5-4-6-14(9-11)17-10-16(19(20)22)15-8-7-12(2)13(3)18(15)21-17/h4-10H,1-3H3 |
| Standard InChI Key | JAKBZEGKLZFUJD-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)Cl |
| Canonical SMILES | CC1=CC(=CC=C1)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)Cl |
Introduction
Chemical Identity and Structure
Basic Identification
7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride is a quinoline derivative with CAS number 1160261-50-6. This organic compound contains a quinoline core with methyl groups at positions 7 and 8, a 3-methylphenyl substituent at position 2, and a carbonyl chloride group at position 4, creating a complex structure with multiple functional groups that contribute to its chemical behavior and biological activity.
Structural Parameters
The compound is characterized by a molecular formula of C19H16ClNO and a molecular weight of 309.8 g/mol . Its structure incorporates several key components: a nitrogen-containing heterocyclic quinoline core, two methyl substituents, a meta-methylphenyl group, and a carbonyl chloride functional group that serves as a reactive site for various chemical transformations. These structural elements collectively determine the compound's chemical reactivity and potential biological interactions.
Chemical Identifiers
The compound can be identified through various standardized chemical nomenclature systems. Its standard IUPAC name is 7,8-dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride. For computational and database purposes, the compound is also represented by its InChI string: InChI=1S/C19H16ClNO/c1-11-5-4-6-14(9-11)17-10-16(19(20)22)15-8-7-12(2)13(3)18(15)21-17/h4-10H,1-3H3. Its InChIKey (JAKBZEGKLZFUJD-UHFFFAOYSA-N) and SMILES notation (CC1=CC(=CC=C1)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)Cl) provide additional standardized identifiers for database searching and structural representation.
Physical and Chemical Properties
Chemical Reactivity
The reactivity of this compound is largely dictated by the carbonyl chloride (acid chloride) group at position 4 of the quinoline ring. This functional group is highly reactive toward nucleophiles, making the compound susceptible to hydrolysis, alcoholysis, and aminolysis reactions. The presence of the carbonyl chloride group makes it particularly valuable as a chemical intermediate, as it readily undergoes nucleophilic substitution reactions to form various derivatives including esters, amides, and other carbonyl compounds.
Stability Considerations
Based on its structural features, particularly the acid chloride moiety, 7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride is likely sensitive to moisture and potentially undergoes hydrolysis to form the corresponding carboxylic acid when exposed to water. This reactivity necessitates careful handling and storage conditions, typically in moisture-free environments and under inert atmosphere to maintain its structural integrity and chemical reactivity .
Table 1: Key Physical and Chemical Properties of 7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride
Synthesis Methods
General Synthetic Approaches
The synthesis of 7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride typically involves multiple steps that require careful control of reaction conditions to optimize yield and purity while minimizing by-products. The general approach often begins with the formation of the quinoline core structure, followed by functionalization to introduce the specific substituents and finally the conversion of a carboxylic acid precursor to the acid chloride.
Quinoline Core Formation
The synthesis of the quinoline core structure often utilizes classical methods such as the Skraup, Doebner-Miller, Friedländer, or Combes syntheses, which are adapted to introduce the required substitution pattern. These reactions typically involve condensation of aniline derivatives with carbonyl compounds, followed by cyclization and aromatization steps to establish the basic heterocyclic framework of the target molecule.
Acid Chloride Formation
The final step in the synthesis typically involves converting a carboxylic acid precursor (7,8-dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid) to the corresponding acid chloride using chlorinating agents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or oxalyl chloride ((COCl)2) in the presence of catalytic amounts of N,N-dimethylformamide (DMF). This transformation requires anhydrous conditions to prevent hydrolysis of the reactive acid chloride product.
Biological and Pharmacological Activities
Mechanism of Action
Applications in Drug Development
Role as a Chemical Intermediate
7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride serves primarily as a valuable intermediate in the synthesis of more complex pharmaceutical compounds. The reactive carbonyl chloride group provides a versatile handle for further chemical modifications, enabling the creation of amides, esters, and other derivatives with potentially enhanced pharmacological properties or improved drug-like characteristics.
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